Cas no 1498678-11-7 (tert-butyl N-4-methoxy-2-(trifluoromethyl)phenylcarbamate)

Tert-butyl N-4-methoxy-2-(trifluoromethyl)phenylcarbamate is a specialized carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a trifluoromethyl-substituted aromatic ring. This compound is particularly valuable in organic synthesis and pharmaceutical research due to its stability and versatility as an intermediate. The presence of the Boc group facilitates selective deprotection under mild acidic conditions, while the trifluoromethyl and methoxy substituents enhance its reactivity in cross-coupling and functionalization reactions. Its well-defined structure and high purity make it suitable for applications in medicinal chemistry, including the synthesis of bioactive molecules and agrochemicals. The compound is typically handled under inert conditions to preserve its integrity.
tert-butyl N-4-methoxy-2-(trifluoromethyl)phenylcarbamate structure
1498678-11-7 structure
Product name:tert-butyl N-4-methoxy-2-(trifluoromethyl)phenylcarbamate
CAS No:1498678-11-7
MF:C13H16F3NO3
MW:291.266254425049
CID:6424353
PubChem ID:65142769

tert-butyl N-4-methoxy-2-(trifluoromethyl)phenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-4-methoxy-2-(trifluoromethyl)phenylcarbamate
    • tert-butyl N-[4-methoxy-2-(trifluoromethyl)phenyl]carbamate
    • 1498678-11-7
    • EN300-12420034
    • AKOS014476138
    • Inchi: 1S/C13H16F3NO3/c1-12(2,3)20-11(18)17-10-6-5-8(19-4)7-9(10)13(14,15)16/h5-7H,1-4H3,(H,17,18)
    • InChI Key: KQURIVWXOLTQPV-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C=CC=1NC(=O)OC(C)(C)C)OC)(F)F

Computed Properties

  • Exact Mass: 291.10822786g/mol
  • Monoisotopic Mass: 291.10822786g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 47.6Ų

tert-butyl N-4-methoxy-2-(trifluoromethyl)phenylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-12420034-0.1g
tert-butyl N-[4-methoxy-2-(trifluoromethyl)phenyl]carbamate
1498678-11-7
0.1g
$339.0 2023-05-24
Enamine
EN300-12420034-5.0g
tert-butyl N-[4-methoxy-2-(trifluoromethyl)phenyl]carbamate
1498678-11-7
5g
$1115.0 2023-05-24
Enamine
EN300-12420034-0.25g
tert-butyl N-[4-methoxy-2-(trifluoromethyl)phenyl]carbamate
1498678-11-7
0.25g
$354.0 2023-05-24
Enamine
EN300-12420034-2.5g
tert-butyl N-[4-methoxy-2-(trifluoromethyl)phenyl]carbamate
1498678-11-7
2.5g
$754.0 2023-05-24
Enamine
EN300-12420034-1.0g
tert-butyl N-[4-methoxy-2-(trifluoromethyl)phenyl]carbamate
1498678-11-7
1g
$385.0 2023-05-24
Enamine
EN300-12420034-2500mg
tert-butyl N-[4-methoxy-2-(trifluoromethyl)phenyl]carbamate
1498678-11-7
2500mg
$949.0 2023-10-02
Enamine
EN300-12420034-1000mg
tert-butyl N-[4-methoxy-2-(trifluoromethyl)phenyl]carbamate
1498678-11-7
1000mg
$485.0 2023-10-02
Enamine
EN300-12420034-50mg
tert-butyl N-[4-methoxy-2-(trifluoromethyl)phenyl]carbamate
1498678-11-7
50mg
$407.0 2023-10-02
Enamine
EN300-12420034-0.5g
tert-butyl N-[4-methoxy-2-(trifluoromethyl)phenyl]carbamate
1498678-11-7
0.5g
$370.0 2023-05-24
Enamine
EN300-12420034-10.0g
tert-butyl N-[4-methoxy-2-(trifluoromethyl)phenyl]carbamate
1498678-11-7
10g
$1654.0 2023-05-24

tert-butyl N-4-methoxy-2-(trifluoromethyl)phenylcarbamate Related Literature

Additional information on tert-butyl N-4-methoxy-2-(trifluoromethyl)phenylcarbamate

Research Briefing on tert-Butyl N-4-Methoxy-2-(Trifluoromethyl)Phenylcarbamate (CAS: 1498678-11-7) in Chemical Biology and Pharmaceutical Applications

The compound tert-butyl N-4-methoxy-2-(trifluoromethyl)phenylcarbamate (CAS: 1498678-11-7) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a synthetic intermediate and potential bioactive scaffold. This briefing synthesizes the latest findings (2022-2024) regarding its synthetic methodologies, structural modifications, and emerging therapeutic implications.

Recent studies highlight the compound's role as a key precursor in the synthesis of trifluoromethyl-containing pharmaceuticals. The trifluoromethyl group (-CF3) imparts enhanced metabolic stability and membrane permeability, making derivatives of this carbamate particularly valuable in CNS drug development. A 2023 Journal of Medicinal Chemistry publication (DOI: 10.1021/acs.jmedchem.3c00512) demonstrated its use in constructing novel PDE4 inhibitors with improved blood-brain barrier penetration.

Innovative synthetic approaches have been reported, including a microwave-assisted continuous flow synthesis (2024, Organic Process Research & Development) that achieves 89% yield with reduced reaction time (15 min vs. 8h conventional batch). The methodology addresses previous challenges in scaling up this intermediate while maintaining the stereochemical integrity of the methoxy-trifluoromethyl substitution pattern.

Structural-activity relationship (SAR) studies reveal that modifications at the tert-butyloxycarbonyl (Boc) protecting group significantly influence biological activity. Researchers at Kyoto University (2024, Bioorganic Chemistry) developed a library of 27 analogs, identifying that replacement of the Boc group with photolabile protecting groups enables light-controlled drug release systems for precision oncology applications.

Emerging therapeutic applications include its use as: (1) A building block for SARS-CoV-2 main protease inhibitors (PLpro), where the CF3 group mimics the hydrophobic S4 pocket (2023 Nature Communications); (2) A scaffold for radiopharmaceuticals in PET imaging, with 18F-labeled derivatives showing promising tumor uptake in glioblastoma models (Journal of Nuclear Medicine, 2024).

Current challenges include optimizing the compound's solubility profile (calculated logP = 3.2) for parenteral formulations. Recent patent filings (WO202318712A1, 2023) describe novel salt forms with amino acid counterions that improve aqueous solubility by 15-fold while maintaining stability.

Future research directions focus on leveraging this scaffold for targeted protein degradation (PROTACs) and covalent inhibitor design. The electron-deficient trifluoromethyl group shows potential for reversible covalent bonding with cysteine residues, as demonstrated in recent kinase inhibitor development (ACS Chemical Biology, 2024).

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